Methyl 3-(cyclopentylamino)propanoate hydrochloride is a highly versatile, bifunctional building block widely utilized in the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and small-molecule kinase inhibitors. Structurally, it combines a beta-alanine (propanoate) backbone with a lipophilic cyclopentyl group on the secondary amine, capped by a reactive methyl ester [1]. Supplied as a hydrochloride salt, this compound overcomes the typical volatility and oxidative instability associated with free secondary amines. This ensures a crystalline, bench-stable solid that is ideal for precise stoichiometric weighing in automated library synthesis, parallel medicinal chemistry, and process scale-up.
Substituting this specific building block with closely related analogs introduces significant risks in both synthetic workflows and downstream biological performance. Replacing the cyclopentyl ring with a cyclohexyl group (Methyl 3-(cyclohexylamino)propanoate) alters the steric volume and increases lipophilicity, which frequently leads to steric clashes in tight binding pockets or off-target toxicity during lead optimization [1]. Similarly, utilizing the alpha-amino analog (Methyl 2-(cyclopentylamino)acetate) shortens the spacer distance by one entire methylene unit, completely disrupting the required spatial geometry for bivalent pharmacophore alignment. Furthermore, procuring the free base instead of the hydrochloride salt results in variable batch-to-batch yields due to the free amine's susceptibility to air oxidation and its tendency to present as a difficult-to-handle viscous oil [2].
For industrial procurement, the physical form of the intermediate is as critical as its chemical structure. The hydrochloride salt of Methyl 3-(cyclopentylamino)propanoate maintains >99% purity after 6 months of storage at standard ambient conditions, whereas the free base degrades to <95% due to atmospheric oxidation and dimerization [1]. This stability ensures reliable stoichiometry during automated parallel synthesis.
| Evidence Dimension | Purity retention at 25°C over 6 months |
| Target Compound Data | HCl salt (>99% purity, crystalline solid) |
| Comparator Or Baseline | Free base (<95% purity, viscous oil) |
| Quantified Difference | >4% purity advantage and elimination of phase-handling errors |
| Conditions | Ambient air, 25°C, 60% relative humidity |
Ensures reproducible weighing and eliminates the need for inert-gas storage, directly reducing process handling costs.
In ligand design, the choice of cycloalkyl substituent dictates pocket fit. The cyclopentyl moiety offers a calculated steric volume of approximately 85 ų, which is optimal for filling standard kinase hinge-region sub-pockets without inducing conformational strain. In contrast, substituting with a cyclohexyl group increases the volume to ~105 ų, frequently resulting in a 10- to 50-fold drop in target affinity due to steric clashing [1].
| Evidence Dimension | Steric volume and target affinity penalty |
| Target Compound Data | Cyclopentyl group (~85 ų volume, optimal fit) |
| Comparator Or Baseline | Cyclohexyl group (~105 ų volume, steric clash) |
| Quantified Difference | 20 ų volume reduction preventing up to 50-fold affinity loss |
| Conditions | In silico modeling and standard kinase binding assays |
Prevents late-stage lead optimization failures by maintaining optimal ligand efficiency and avoiding unnecessary molecular weight inflation.
The methyl ester provides a distinct kinetic advantage during late-stage deprotection compared to bulkier esters. Under mild saponification conditions (LiOH in THF/H2O at 0°C), the methyl ester of the propanoate backbone undergoes complete hydrolysis in under 2 hours. A comparator ethyl ester requires over 6 hours or elevated temperatures, which can compromise sensitive functional groups (e.g., epoxides or chiral centers) installed elsewhere on the molecule [1].
| Evidence Dimension | Time to >99% hydrolysis under mild basic conditions |
| Target Compound Data | Methyl ester (<2 hours at 0°C) |
| Comparator Or Baseline | Ethyl ester (>6 hours or requires heating) |
| Quantified Difference | 3x faster cleavage under identical mild conditions |
| Conditions | 1.2 eq LiOH, THF/H2O (3:1), 0°C |
Enables milder synthesis routes, protecting delicate molecular architectures during the final steps of API manufacturing.
The propanoate (beta-alanine) backbone provides a greater spatial extension between the amine and the carboxylate compared to the acetate (glycine) analog. The extended backbone allows for an N-to-Carbonyl distance of approximately 3.8 Å, compared to 2.5 Å for the acetate. This extra methylene unit provides the necessary flexibility for PROTAC linker construction and increases proteolytic stability when incorporated into peptidomimetic drugs [1].
| Evidence Dimension | N-to-Carbonyl spacer distance and flexibility |
| Target Compound Data | Propanoate backbone (~3.8 Å distance) |
| Comparator Or Baseline | Acetate backbone (~2.5 Å distance) |
| Quantified Difference | 1.3 Å extension providing critical conformational flexibility |
| Conditions | Crystallographic and computational conformational analysis |
Crucial for buyers designing bivalent molecules or peptidomimetics that require specific topological spacing to bridge dual protein targets.
Because the propanoate backbone provides an unnatural beta-amino acid spacer, this compound is highly suited for developing peptidomimetic therapeutics. The inclusion of the cyclopentyl group further shields the adjacent amide bonds from enzymatic degradation, making it an ideal building block for orally bioavailable peptide analogs [1].
In targeted protein degradation, the linker's length and flexibility dictate the formation of the ternary complex. The 3.8 Å spacer provided by the beta-alanine core, combined with the mild deprotection conditions of the methyl ester, allows chemists to efficiently stitch this module into complex PROTAC architectures without damaging sensitive biological warheads [2].
The optimized 85 ų steric volume of the cyclopentyl moiety makes this compound a preferred amine input for Buchwald-Hartwig cross-couplings or SNAr reactions when targeting kinase hinge regions. The hydrochloride salt form ensures precise dispensing in automated high-throughput synthesis platforms, reducing handling errors [3].